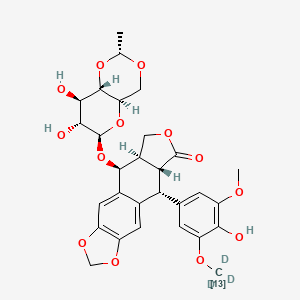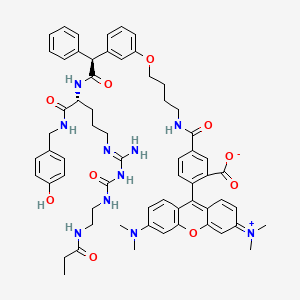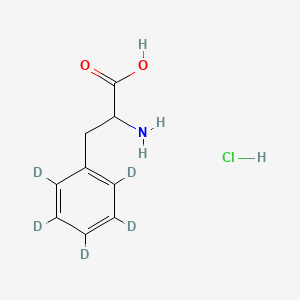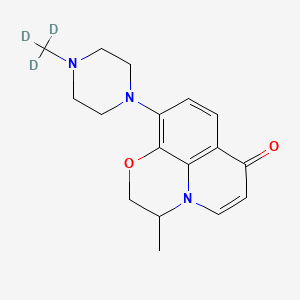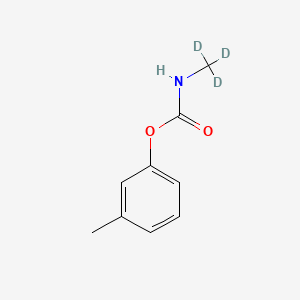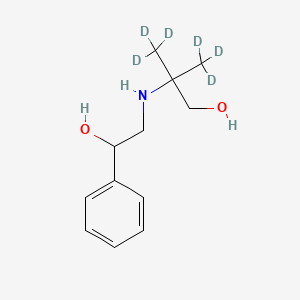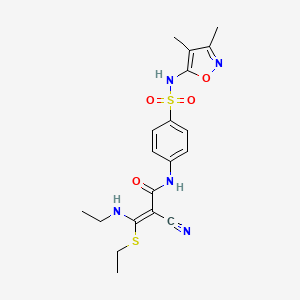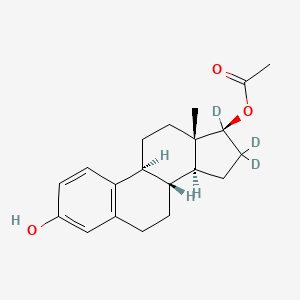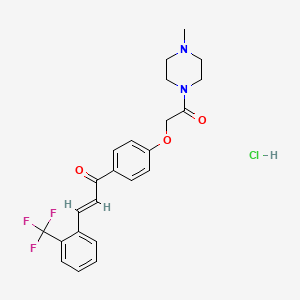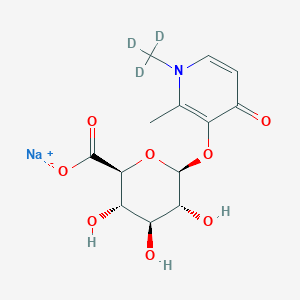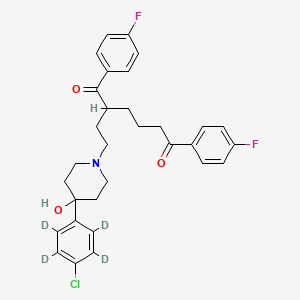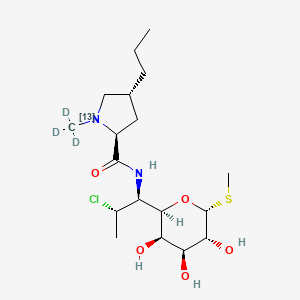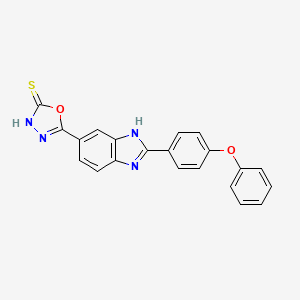
mPGES-1-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Microsomal prostaglandin E synthase-1 inhibitor 1 (mPGES-1-IN-1) is a compound that inhibits the activity of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is responsible for the conversion of prostaglandin H2 to prostaglandin E2, a key mediator in inflammation and pain. Inhibiting mPGES-1 has potential therapeutic applications in treating inflammatory diseases, pain, and certain types of cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mPGES-1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core chemical structure of the compound, often through cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity. This can involve reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
mPGES-1-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, such as halogenation or nitration reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other substituents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
mPGES-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of mPGES-1 in prostaglandin biosynthesis and its inhibition
Biology: Investigated for its effects on cellular processes related to inflammation and cancer
Medicine: Potential therapeutic applications in treating inflammatory diseases, pain, and certain types of cancer
Industry: Used in the development of new anti-inflammatory drugs and cancer therapies
作用机制
mPGES-1-IN-1 exerts its effects by inhibiting the activity of mPGES-1, an enzyme involved in the conversion of prostaglandin H2 to prostaglandin E2. This inhibition reduces the production of prostaglandin E2, a key mediator of inflammation and pain. The molecular targets and pathways involved include the cyclooxygenase pathway and various inflammatory signaling cascades .
相似化合物的比较
Similar Compounds
MF63: Another mPGES-1 inhibitor with antipyretic and analgesic effects.
Tricyclic Benzimidazole Derivatives: Effective and selective mPGES-1 inhibitors.
Azole-Containing Compounds: Promising mPGES-1 inhibitors identified through virtual screening and molecular dynamics simulations.
Uniqueness
mPGES-1-IN-1 is unique in its specific inhibition of mPGES-1 without affecting other prostaglandin synthases. This selectivity reduces the risk of side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase inhibitors .
属性
分子式 |
C21H14N4O2S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
5-[2-(4-phenoxyphenyl)-3H-benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C21H14N4O2S/c28-21-25-24-20(27-21)14-8-11-17-18(12-14)23-19(22-17)13-6-9-16(10-7-13)26-15-4-2-1-3-5-15/h1-12H,(H,22,23)(H,25,28) |
InChI 键 |
JNVAVIXHRVMILI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C5=NNC(=S)O5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


